molecular formula C16H17N3O3S3 B467431 N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 379714-26-8

N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No. B467431
CAS RN: 379714-26-8
M. Wt: 395.5g/mol
InChI Key: JEHCURYVKCPBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. Additionally, this paper will explore potential future directions for research on PTC-209.

Mechanism of Action

N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. BMI-1 is a member of the polycomb group (PcG) of proteins, which play a key role in the regulation of gene expression. BMI-1 functions as a transcriptional repressor, meaning it inhibits the expression of certain genes. In cancer stem cells, BMI-1 is overexpressed and plays a key role in their self-renewal and resistance to chemotherapy. By inhibiting the activity of BMI-1, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide reduces the self-renewal of cancer stem cells and sensitizes them to chemotherapy.
Biochemical and Physiological Effects:
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide inhibits the self-renewal of cancer stem cells and sensitizes them to chemotherapy. Additionally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has also been shown to have potential applications in the treatment of sickle cell anemia by increasing the production of fetal hemoglobin, which can reduce the severity of symptoms. Finally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have potential applications in the treatment of HIV by inhibiting the activity of the viral protein Tat, which is essential for viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide is its specificity for BMI-1. Unlike other drugs that target cancer stem cells, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide specifically targets the activity of BMI-1, which is overexpressed in many types of cancer. Additionally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to sensitize cancer stem cells to chemotherapy, which can improve the effectiveness of treatment. However, there are also limitations to the use of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide in lab experiments. One limitation is its low solubility, which can make it difficult to administer in vivo. Additionally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are a number of potential future directions for research on N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of BMI-1. Additionally, research could focus on the use of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide in combination with other drugs to improve the efficacy of treatment. Another area of research is the use of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide in the treatment of other diseases, such as sickle cell anemia and HIV. Finally, research could focus on the development of new delivery methods for N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-5-nitrothiophene with sodium hydride in dimethylformamide. The resulting product is then reacted with 4-(1-pyrrolidinylsulfonyl)aniline in the presence of potassium carbonate and cesium carbonate. The final step involves the reaction of the intermediate product with thiocarbonyldiimidazole to form N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide.

Scientific Research Applications

N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. Cancer stem cells are a small population of cells within a tumor that are responsible for tumor growth and resistance to chemotherapy. By inhibiting the activity of BMI-1, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to reduce the self-renewal of cancer stem cells and sensitize them to chemotherapy. Additionally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have potential applications in the treatment of other diseases, such as sickle cell anemia and HIV.

properties

IUPAC Name

N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S3/c20-15(14-4-3-11-24-14)18-16(23)17-12-5-7-13(8-6-12)25(21,22)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H2,17,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHCURYVKCPBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.